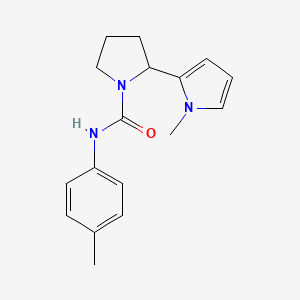
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, commonly known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential application in various fields. MPMP is a pyrrolidine-based compound that has been synthesized using a unique method.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood. However, it has been suggested that MPMP exerts its biological activity by modulating the activity of various enzymes and receptors in the body. MPMP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation and pain. MPMP has also been shown to activate the cannabinoid receptor type 2 (CB2), which is involved in immune system regulation and inflammation.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. MPMP has been shown to have antioxidant activity, which may contribute to its neuroprotective effects. MPMP has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases. Additionally, MPMP has been shown to have antiproliferative activity, which may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MPMP has several advantages for use in lab experiments. MPMP is a stable compound that can be easily synthesized in high yield and purity. MPMP is also soluble in various solvents, making it easy to work with in the lab. However, one limitation of MPMP is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of MPMP. One future direction is to further investigate the mechanism of action of MPMP. Understanding how MPMP exerts its biological activity could lead to the development of more effective drugs based on this compound. Another future direction is to explore the potential use of MPMP as a neuroprotective agent. MPMP has shown promise in protecting neurons from oxidative stress and inflammation, which could be beneficial in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to explore the potential use of MPMP in cancer treatment.
Synthesemethoden
MPMP has been synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 1-methylpyrrole with 4-methylbenzoyl chloride in the presence of a base to form an intermediate product. This intermediate product is then reacted with 1,3-dimethyl-2-imidazolidinone and a reducing agent to obtain MPMP in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MPMP has been studied extensively for its potential application in various fields, including medicinal chemistry, neuropharmacology, and synthetic biology. MPMP has been shown to have significant activity against various cancer cell lines, making it a promising candidate for anticancer drug development. MPMP has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, MPMP has been used as a building block for the synthesis of various biologically active compounds.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-7-9-14(10-8-13)18-17(21)20-12-4-6-16(20)15-5-3-11-19(15)2/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLPGGZREUVKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)
![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
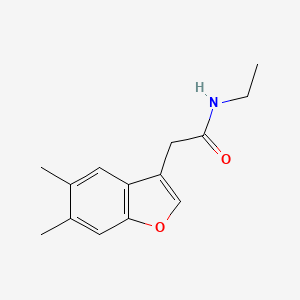
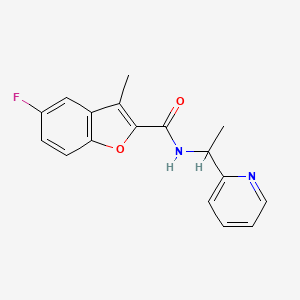
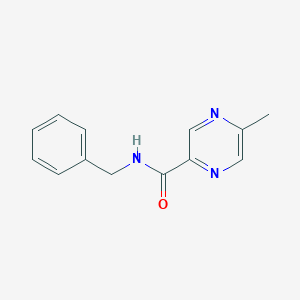
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
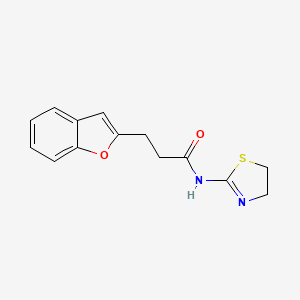
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
